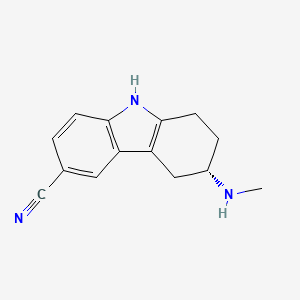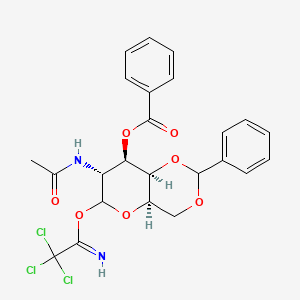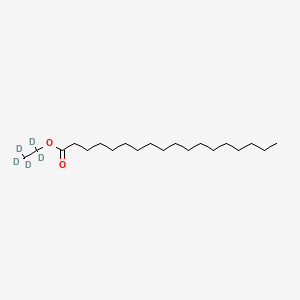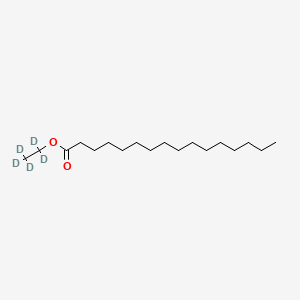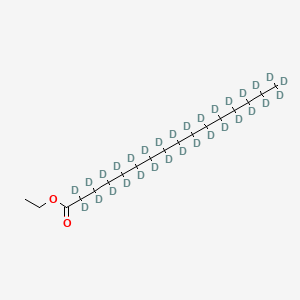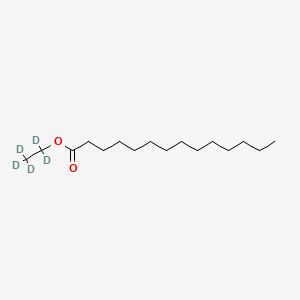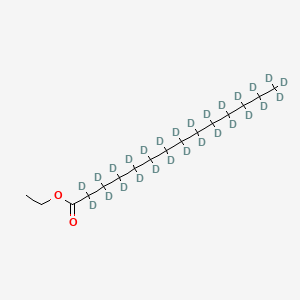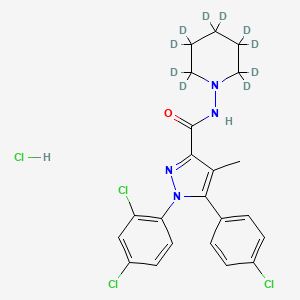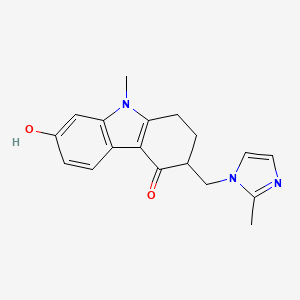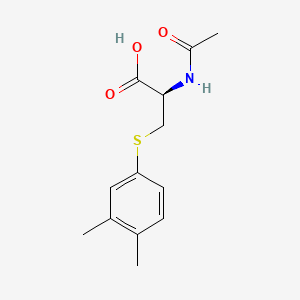
Sertindole-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sertindole-d4 is the deuterium labeled version of Sertindole . Sertindole is an atypical antipsychotic medication developed by the Danish pharmaceutical company Lundbeck . It has activity at dopamine and serotonin receptors in the brain . It is used in the treatment of schizophrenia .
Synthesis Analysis
During the laboratory optimization and later during its bulk synthesis of Sertindole, the formation of various impurities was observed . The impurities formed were monitored and their structures were tentatively assigned on the basis of their fragmentation patterns in LC-MS . Most of the impurities were synthesized and their assigned constitutions confirmed by co-injection in HPLC . A robust production process of Sertindole was obtained through the solvent optimization .Molecular Structure Analysis
The molecular formula of this compound is C24H22D4ClFN4O . It has a molecular weight of 444.97 .Applications De Recherche Scientifique
Traitement du cancer : métastases mammaires vers le cerveau
Sertindole-d4 : a montré des résultats prometteurs dans le traitement du cancer du sein avec des applications potentielles pour les métastases mammaires vers le cerveau. Il présente de larges activités antiprolifératives contre diverses lignées de cellules cancéreuses et a été trouvé pour inhiber efficacement la croissance tumorale. La capacité du this compound à traverser la barrière hémato-encéphalique en fait un candidat précieux pour le traitement des métastases cérébrales provenant du cancer du sein .
Maladies métaboliques : Inhibition de RAGE
Dans les maladies métaboliques, This compound a été identifié comme un agent thérapeutique potentiel contre le récepteur des produits finaux de glycation avancée (RAGE). Ce récepteur est impliqué dans plusieurs syndromes métaboliques, et l’interaction du this compound avec RAGE suggère son utilité dans la gestion de ces affections .
Affections neurodégénératives
L’interaction de This compound avec RAGE a également des implications pour les maladies neurodégénératives. En modulant ce récepteur, this compound peut offrir des avantages thérapeutiques dans des affections telles que la maladie d’Alzheimer et la maladie de Parkinson, où RAGE joue un rôle important .
Réutilisation des médicaments
This compound : est exploré pour des opportunités de réutilisation des médicaments en raison de ses propriétés pharmacologiques diverses. Ses interactions avec divers récepteurs et cibles biologiques en font un candidat pour la réutilisation dans différents domaines thérapeutiques au-delà de son utilisation antipsychotique d’origine .
Activités antiprolifératives
Outre son potentiel dans le traitement du cancer du sein, This compound a démontré des effets antiprolifératifs contre plusieurs types de cancer. Cela inclut son efficacité dans l’inhibition de la prolifération des cellules cancéreuses gastriques, où il affecte la voie de signalisation STAT3 .
Implications thérapeutiques dans le cancer
This compound : a été étudié pour ses implications thérapeutiques dans divers cancers. Il a montré une forte affinité pour certains récepteurs qui sont pertinents dans la pathologie du cancer, et sa capacité à induire la production d’espèces réactives de l’oxygène (ROS) suggère un mécanisme par lequel il peut provoquer l’autophagie et la mort cellulaire associée dans les cellules cancéreuses .
Mécanisme D'action
Target of Action
Sertindole-d4, a derivative of Sertindole, is an antipsychotic drug that selectively binds to dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . These receptors are primarily found in the brain and are involved in transmitting signals in the brain. Dopamine D2 receptors are associated with reward and pleasure systems, serotonin 5-HT2A and 5-HT2C receptors play a role in mood regulation, and alpha1-adrenoreceptors are involved in the sympathetic nervous system’s response .
Mode of Action
The fundamental mechanism of this compound action is considered to be the selective inhibition of dopamine D2 receptors in the mesolimbic system (ventral tegmental area) versus the nigrostriatum, together with inhibition of CNS serotonin 5-HT2 receptors and α1-adrenoceptors . This selective inhibition disrupts the normal balance of neurotransmitters in the brain, which can help to alleviate symptoms of disorders like schizophrenia .
Biochemical Pathways
This compound affects the dopamine and serotonin pathways in the brain. By inhibiting dopamine D2 receptors, it reduces the overactivity of dopamine that is often seen in schizophrenia. Similarly, by inhibiting serotonin 5-HT2A and 5-HT2C receptors, it can help to regulate mood . Additionally, this compound has been shown to inhibit the growth of human and Chinese cancer cells, acting as a potent inhibitor of kinases, which are enzymes that play a key role in cell division and tumor growth .
Result of Action
This compound has been shown to be effective in the treatment of neuroleptic-responsive schizophrenia, improving negative symptoms, and is also effective for the treatment of neuroleptic-resistant schizophrenia . It is generally well tolerated and is associated with a low rate of extrapyramidal symptoms (EPS) . In addition, this compound induces apoptosis, or programmed cell death, in cancer cells by disrupting the balance between pro- and anti-apoptotic proteins .
Analyse Biochimique
Biochemical Properties
Sertindole-d4, like its parent compound Sertindole, interacts with various enzymes, proteins, and other biomolecules. It has a high affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . These interactions play a crucial role in its biochemical reactions and contribute to its antipsychotic effects .
Cellular Effects
This compound influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism. It is an atypical antipsychotic that is effective in the treatment of neuroleptic-responsive schizophrenia . It improves negative symptoms and is also effective for the treatment of neuroleptic-resistant schizophrenia .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an antipsychotic drug with affinity for dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha1-adrenoreceptors . Preclinical studies suggest that this compound acts preferentially on limbic and cortical dopaminergic neurons .
Temporal Effects in Laboratory Settings
It is known that this compound is slowly absorbed after oral administration with a time to the maximum plasma concentration of approximately 10 hours .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, studies on Sertindole have shown it to be effective in improving cognitive function in animal models .
Metabolic Pathways
The metabolic pathways of this compound involve various enzymes and cofactors. Sertindole, the parent compound of this compound, undergoes extensive hepatic metabolism by cytochrome P450 (CYP) 2D6 and CYP3A4 to two principal metabolites .
Subcellular Localization
Studies on Sertindole have shown that it acts preferentially on limbic and cortical dopaminergic neurons , suggesting a potential localization within these neuronal subtypes.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sertindole-d4 involves the incorporation of four deuterium atoms into the Sertindole molecule. This can be achieved by using deuterated reagents and solvents in key reactions of the synthesis pathway.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated 2,3-dihydro-1H-inden-2-amine", "Deuterated N,N-dimethylformamide", "Deuterated acetic anhydride", "Deuterated triethylamine", "Non-deuterated reagents and solvents as required" ], "Reaction": [ "Step 1: Condensation of deuterated benzaldehyde with deuterated 2,3-dihydro-1H-inden-2-amine in deuterated N,N-dimethylformamide to form the corresponding Schiff base intermediate.", "Step 2: Reduction of the Schiff base intermediate with a deuterated reducing agent such as sodium borodeuteride in deuterated methanol to form the corresponding deuterated amine intermediate.", "Step 3: Acetylation of the deuterated amine intermediate with deuterated acetic anhydride and deuterated triethylamine in a non-deuterated solvent such as dichloromethane to form the corresponding deuterated acetylated intermediate.", "Step 4: Cyclization of the deuterated acetylated intermediate with a deuterated Lewis acid catalyst such as boron trifluoride etherate in a non-deuterated solvent such as dichloromethane to form Sertindole-d4.", "Step 5: Purification of Sertindole-d4 by standard techniques such as column chromatography or recrystallization." ] } | |
Numéro CAS |
1794737-42-0 |
Formule moléculaire |
C24H26ClFN4O |
Poids moléculaire |
444.972 |
Nom IUPAC |
1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]piperidin-1-yl]-1,1,2,2-tetradeuterioethyl]imidazolidin-2-one |
InChI |
InChI=1S/C24H26ClFN4O/c25-18-1-6-23-21(15-18)22(16-30(23)20-4-2-19(26)3-5-20)17-7-10-28(11-8-17)13-14-29-12-9-27-24(29)31/h1-6,15-17H,7-14H2,(H,27,31)/i13D2,14D2 |
Clé InChI |
GZKLJWGUPQBVJQ-RYIWKTDQSA-N |
SMILES |
C1CN(CCC1C2=CN(C3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)F)CCN5CCNC5=O |
Synonymes |
1-[2-[4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]-1-piperidinyl]ethyl-d4]-2-imidazolidinone; Serdolect-d4; Zerdol-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


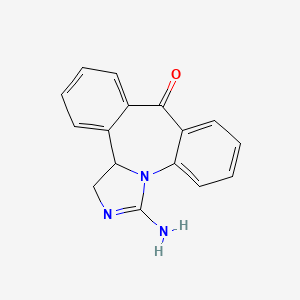
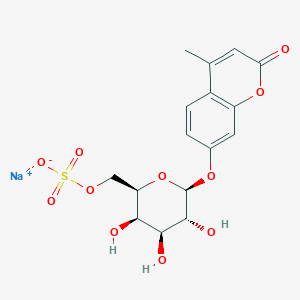
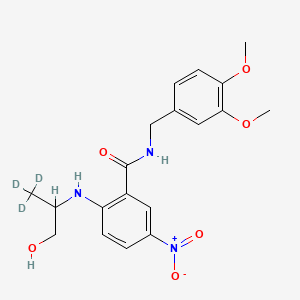
![1-[2-(2-Hydroxyethoxy)ethyl]piperazine N1-oxide](/img/structure/B565274.png)
